Cas no 123774-72-1 (gamma-Aminobutyric acid)

gamma-Aminobutyric acid structure
gamma-Aminobutyric acid structure
Product Name:gamma-Aminobutyric acid
CAS No:123774-72-1
MF:C4H9NO2
MW:103.119761228561
CID:157170
Update Time:2024-02-28

gamma-Aminobutyric acid Chemical and Physical Properties

Names and Identifiers

    • Colony-stimulatingfactor 2 (human clone pHG25 protein moiety), 23-L-leucine- (9CI)
    • B 161.012
    • BI 61.012
    • Leucogen
    • Leukine
    • Mielogen
    • Mielogen (hormone)
    • Prokine
    • Sargramostim
    • rhuGM-CSF
    • 23-L-Leucinecolony-stimulating factor 2 (human clone pHG25 protein moiety)
    • Colony-stimulating factor 2 (human clone pHG25 protein moiety), 23-L-leucine-
    • Granulocyte-macrophage colony stimulating factor, recombinant
    • Recombinant human granulocyte-macrophage colony stimulating factor
    • rGM-CSF
    • Sargramostim [USAN:INN:BAN]
    • UNII-5TAA004E22
    • r-HuGM-CSF
    • Recombinant Human Granulocyte Macrophage-Colony Stimulating Factor
    • 4-aminobutyric acid
    • 4-Aminobutanoic acid
    • gamma-aminobutyric acid
    • GABA
    • Piperidic acid
    • Piperidinic acid
    • Aminalon
    • butanoic acid, 4-amino-
    • Gaballon
    • Gammalon
    • Gammalone
    • Mielomade
    • Gamarex
    • Gammasol
    • Gammar
    • Reanal
    • gamma-amino-n-butyric acid
    • Immu-G
    • gamma-Aminobutanoic acid
    • Butyric acid, 4-amino-
    • Gamastan
    • Gammagee
    • Gamulin
    • .gamma.-Aminobutyric acid
    • 4-aminobutyrate
    • 4-aminobutanoate
    • omega-Aminobutyric acid
    • gamma-Amino butyric acid
    • 3-Carboxypropylamine
    • gamma-Aminobuttersaeure
    • 4-amino-butanoic a
    • gamma-Aminobutyric acid
    • Inchi: 1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)
    • InChI Key: BTCSSZJGUNDROE-UHFFFAOYSA-N
    • SMILES: OC(CCCN)=O

Computed Properties

  • Exact Mass: 373.225308
  • Monoisotopic Mass: 373.225308
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 62.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 103.12
  • XLogP3: -3.2
  • Topological Polar Surface Area: 63.3

Experimental Properties

  • Melting Point: 203°C
  • Solubility: 12.61 M
  • LogP: -3.17 (LogP)
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